3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Overview
Description
TRC150094 is under investigation in clinical trial NCT03254446 (Safety and Efficacy Study of TRC150094 to Improve the CV Risk in Subjects With Diabetes, Dyslipidemia and Hypertension).
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research into the synthesis of diverse heterocyclic compounds, including pyrazole and isoxazole derivatives, has led to the development of new glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates (Flores et al., 2014). These developments indicate the potential of using such compounds in various chemical syntheses and applications.
Corrosion Inhibition
The synthesis of compounds like BT36 and BT43, which are closely related to the 3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid, has shown significant corrosion inhibition properties in industrial applications (Missoum et al., 2013). This suggests its utility in protecting materials like steel in corrosive environments.
Antimicrobial Properties
The reaction of fused pyran compounds with formic acid, resulting in derivatives like 3-aryl-3-(5-hydroxy-3-methyl-1H-pyrazole-4-yl)propanoic acids, has been studied for antimicrobial properties (Mishriky et al., 2001). These compounds could have potential applications in the development of new antimicrobial agents.
Photochromic and Molecular Switching Behavior
Compounds containing pyrazolone rings, such as 4-[[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, have been studied for their photochromic properties and molecular switching behavior (Surati & Shah, 2015). This could have implications in the development of new materials for optical data storage and molecular electronics.
properties
IUPAC Name |
3-[4-[(7-hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl]-3,5-dimethylpyrazol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11-9-14(15-5-4-6-16(15)19(11)24)10-17-12(2)20-21(13(17)3)8-7-18(22)23/h9,24H,4-8,10H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUOCIUIWKDKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)CC3=C(N(N=C3C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148862 | |
Record name | TRC-150094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | |
CAS RN |
1092551-88-6 | |
Record name | TRC 150094 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092551886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRC150094 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRC-150094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMZOTIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93608MTGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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